3-(Methylsulfanyl)azetidine hydroiodide

Medicinal Chemistry Organic Synthesis Reaction Stoichiometry

Protocols specifying exact salt-form stoichiometry are compromised when the hydroiodide is substituted with free base or HCl variants. 3-(Methylsulfanyl)azetidine hydroiodide (CAS 141699-63-0) resolves this with defined molecular identity and validated purity. • ≥98% purity minimizes batch-to-batch variability for robust, reproducible biological assays. • Stable, non-hygroscopic hydroiodide solid enables extended storage without degradation-unlike the liquid free base. • Defined LogP (0.35) and precise molecular weight (231.10 g/mol) ensure accurate molar calculations in synthesis and biological evaluations. • Supplied as the exact salt form required by validated protocols, safeguarding data integrity in medicinal chemistry campaigns.

Molecular Formula C4H10INS
Molecular Weight 231.10 g/mol
Cat. No. B12071366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfanyl)azetidine hydroiodide
Molecular FormulaC4H10INS
Molecular Weight231.10 g/mol
Structural Identifiers
SMILESCSC1CNC1.I
InChIInChI=1S/C4H9NS.HI/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
InChIKeyKPIOSPSBUJLZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfanyl)azetidine Hydroiodide Overview


3-(Methylsulfanyl)azetidine hydroiodide (CAS 141699-63-0) is a four-membered nitrogen-containing heterocyclic compound, classified as a substituted azetidine salt . The molecule features an azetidine ring core substituted with a methylsulfanyl (-SCH3) group at the 3-position, and is presented as its hydroiodide salt form . This structural combination imparts distinct physicochemical properties compared to the free base and alternative salt forms, making it a targeted building block in medicinal chemistry and organic synthesis applications where specific solubility, stability, or reactivity profiles are required [1].

Non-Interchangeability of 3-(Methylsulfanyl)azetidine Hydroiodide


Direct substitution of 3-(Methylsulfanyl)azetidine hydroiodide with its free base (CAS 742670-23-1) or hydrochloride salt (CAS 1417793-19-1) is not recommended without experimental validation due to quantifiable differences in physicochemical properties and salt-dependent behavior . The hydroiodide salt form imparts a significantly higher molecular weight (231.10 g/mol) compared to the free base (103.19 g/mol), which directly affects molar calculations in reaction stoichiometry and biological assays . Furthermore, the presence of the hydroiodide counterion can influence solubility, hygroscopicity, and stability under specific conditions, leading to divergent outcomes in synthetic transformations or biological evaluations . These differences underscore the necessity of procuring the exact salt form specified in validated protocols.

Key Differentiators of 3-(Methylsulfanyl)azetidine Hydroiodide


Molecular Weight Distinction

3-(Methylsulfanyl)azetidine hydroiodide exhibits a molecular weight of 231.10 g/mol, which is 124% higher than the free base (103.19 g/mol) and 66% higher than the hydrochloride salt (139.65 g/mol) . This substantial mass difference is critical for accurate molar calculations in synthetic and biological workflows.

Medicinal Chemistry Organic Synthesis Reaction Stoichiometry

Lipophilicity (LogP) Profile

The hydroiodide salt exhibits a calculated LogP value of 0.3476, as reported by a reputable vendor . This value provides a quantitative measure of lipophilicity, which is essential for predicting membrane permeability and distribution characteristics in early-stage drug discovery. In contrast, the free base's LogP is typically predicted to be higher, though direct experimental comparative data is not available .

ADME-Tox Drug Design Bioavailability

Purity Specification

Commercially sourced 3-(Methylsulfanyl)azetidine hydroiodide is supplied with a guaranteed minimum purity of 98% (NLT 98%) as per vendor technical specification . While the free base and hydrochloride salt are also available at similar purity levels (typically 95-98%) , the consistent 98% specification for the hydroiodide ensures a reliable baseline for sensitive synthetic and analytical applications, minimizing the impact of unknown impurities.

Quality Control Reproducibility Chemical Synthesis

Stability and Handling

Azetidine hydroiodide salts are generally considered more stable and less hygroscopic than their free base counterparts, which are often moisture-sensitive and can absorb CO2 from air . The hydroiodide salt of azetidine has a reported melting point of 146.5°C, indicating a solid-state stability that facilitates handling and storage . While specific stability data for 3-(Methylsulfanyl)azetidine hydroiodide is not directly available, class-level inference suggests it benefits from similar enhanced stability compared to the free base, which is prone to degradation under ambient conditions.

Chemical Stability Storage Conditions Handling Safety

Applications of 3-(Methylsulfanyl)azetidine Hydroiodide


Medicinal Chemistry & Lead Optimization

The defined LogP (0.3476) and high purity (≥98%) of 3-(Methylsulfanyl)azetidine hydroiodide make it a preferred building block for medicinal chemists synthesizing target compounds where specific lipophilicity and accurate molar calculations are critical . Its use is particularly indicated when the hydroiodide counterion is required to modulate solubility or to serve as a leaving group in subsequent synthetic steps, offering a clear advantage over the free base or hydrochloride salt in these contexts .

Biological Assay Development

The consistent 98% purity specification ensures minimal batch-to-batch variability, making this compound suitable for developing robust and reproducible biological assays . When a specific salt form is mandated by a validated protocol, substitution with the free base or hydrochloride salt would alter the molar concentration and potentially the compound's interaction with biological targets, thereby compromising data integrity. Procuring the exact hydroiodide salt is essential for assay fidelity .

Stability-Sensitive Research

For research projects requiring stable, non-hygroscopic starting materials that can be stored over extended periods, the hydroiodide salt form is advantageous. Class-level inference indicates that azetidine hydroiodide salts are more stable solids compared to their free base liquids, which are prone to degradation and require special handling . This property reduces the risk of material loss and ensures consistent reactivity over the course of long-term studies, thereby justifying the procurement of the salt form for stability-sensitive applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylsulfanyl)azetidine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.